N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 1115332-26-7
VCID: VC5106217
InChI: InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3
SMILES: CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Molecular Formula: C26H23F2N3O2S
Molecular Weight: 479.55

N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.: 1115332-26-7

Cat. No.: VC5106217

Molecular Formula: C26H23F2N3O2S

Molecular Weight: 479.55

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide - 1115332-26-7

Specification

CAS No. 1115332-26-7
Molecular Formula C26H23F2N3O2S
Molecular Weight 479.55
IUPAC Name N,N-diethyl-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3
Standard InChI Key SZTIKYYIARHDCL-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Introduction

N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its molecular formula, C26H23F2N3O2S, and a molecular weight of approximately 479.5 g/mol . Quinazolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, making them a focus of interest in medicinal chemistry and pharmaceutical research.

Synthesis and Reaction Conditions

The synthesis of N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including reactions with quinazoline derivatives and thiol compounds. Reaction conditions such as temperature, solvents (e.g., dimethyl sulfoxide), and catalysts significantly influence the yield and purity of the compound.

Biological Activities and Potential Applications

Research indicates that quinazoline derivatives exhibit significant biological activities, including anticancer and anti-inflammatory effects. The specific compound , N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, is likely to be explored for similar applications due to its structural similarity to other active quinazolines.

Biological ActivityPotential Application
AnticancerTreatment of cancer cell lines
Anti-inflammatoryManagement of inflammatory conditions

Spectroscopic Analysis and Structural Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structural integrity of the compound. Additionally, Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provide insights into functional groups and electronic transitions.

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